Heclin -

Heclin

Catalog Number: EVT-269422
CAS Number:
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Heclin is a small molecule inhibitor that specifically targets HECT (Homologous to the E6-AP Carboxyl Terminus) E3 ubiquitin ligases []. It acts by binding to the HECT domain of these ligases and inducing a conformational change that results in the oxidation of the active site cysteine residue []. This inhibits the ability of the ligase to transfer ubiquitin to its substrates, thereby blocking the ubiquitination process. Heclin has emerged as a valuable tool in scientific research for investigating the cellular functions of HECT E3 ligases and their involvement in various biological pathways.

Mechanism of Action

Heclin functions by binding to the HECT domain of E3 ubiquitin ligases, inducing a conformational change that leads to the oxidation of the catalytic cysteine residue []. This oxidation renders the ligase inactive, preventing it from transferring ubiquitin to its substrates. Unlike some inhibitors that directly block E2 enzyme binding, Heclin's mode of action involves modifying the catalytic cysteine, thereby indirectly inhibiting ubiquitin transfer.

Applications
  • Regulation of ion channels: Heclin has been used to investigate the regulation of the human kidney chloride channel ClC-Ka. Studies showed that Heclin did not affect the inhibition of ClC-Ka induced by intracellular Ca2+ mobilization, suggesting that the channel's regulation is independent of ubiquitination [, ].
  • Autophagy: In a study investigating the role of p62-mediated autophagy in endothelial cells during atherosclerosis, Heclin was employed to inhibit E3 ligases and study their impact on the autophagy pathway [].
  • Inflammation and Immune Response: Researchers have utilized Heclin to explore the role of HECT E3 ligases in modulating inflammatory responses. Studies demonstrated that Heclin can inhibit the degradation of thioredoxin-interacting protein (Txnip) during Group A Streptococcus infection, thereby influencing TLR2-mediated inflammation []. Similarly, Heclin was used to demonstrate that the antimicrobial peptide epinecidin-1 modulates MyD88 protein levels via the proteasome degradation pathway, highlighting a potential role for HECT E3 ligases in innate immunity [].
  • Cancer Research: Heclin has been instrumental in investigating the role of HECT E3 ligases in cancer development and progression. For instance, it was used to demonstrate that inhibition of Nedd4-2, a HECT E3 ligase, contributes to the increase in cardiac sodium-dependent glucose cotransporter-1 (SGLT1) in diabetic hearts []. This finding suggests a potential role for Nedd4-2 inhibitors, like Heclin, in managing diabetic cardiomyopathy. Additionally, Heclin was used to study the regulation of HIF-1α, a transcription factor involved in tumor angiogenesis and metastasis. Research showed that Heclin treatment increased HIF-1α expression in renal cancer cells, suggesting that targeting Smurf2, a HECT E3 ligase, with Heclin could be a potential therapeutic strategy for cancers, especially those with VHL deficiency [, ].
  • Cellular processes and signaling pathways: Heclin has been widely used to probe the roles of specific HECT E3 ligases in various cellular processes. For example, it has been used to investigate the role of Nedd4-2 in regulating epithelial sodium channels [], the involvement of Smurf2 in TGF-β signaling [], and the function of WWP1 in DNA damage response [].

PYR-41

  • Compound Description: PYR-41 is a selective, reversible inhibitor of HECT E3 ubiquitin ligases. It has been shown to increase HIF-1α expression in HCT116 cells under hypoxia, RCC4 cells under normoxia, and SW480 cells under both normoxia and hypoxia []. PYR-41 also induced transcriptional activity on PGK1-HRE in both HCT116 and SW480 cells [].
  • Relevance: PYR-41 is structurally related to Heclin and shares its ability to inhibit HECT E3 ubiquitin ligases. Both compounds demonstrate potential for stimulating HIF activity under normoxia or hypoxia, which may be beneficial in treating diseases characterized by anemia and hypoxemia [].

C646

  • Relevance: While its specific activity is not detailed in the provided papers, its inclusion alongside PYR-41 and 4E1RCat as a Heclin analog suggests a potential role in modulating HIF-1α expression and transcriptional activity, similar to Heclin [].

4E1RCat

  • Compound Description: 4E1RCat is a potent analog of Heclin and a selective, reversible inhibitor of HECT E3 ubiquitin ligases. It has been shown to robustly activate transcription on both VEGF-HRE and PGK1-HRE in HCT116 and SW480 cells [].
  • Relevance: As a Heclin analog, 4E1RCat likely shares structural similarities and exhibits a similar inhibitory effect on HECT E3 ubiquitin ligases. It demonstrates a more potent effect on transcriptional activation compared to PYR-41, further highlighting the potential of targeting Smurf2 with Heclin-like compounds [].

MG132

  • Compound Description: MG132 is a potent, cell-permeable, and reversible inhibitor of proteasome activity. It has been shown to partially rescue HIF-1α expression following Smurf2 overexpression, indicating the involvement of proteasome-dependent degradation in Smurf2-mediated HIF-1α destabilization [].

SBI-0206965

  • Compound Description: SBI-0206965 is a specific inhibitor of ULK1, a key protein involved in the initiation of autophagy. It effectively blocks autophagy induction in head and neck cancer (HNC) cell lines and enhances the efficacy of radiation, cetuximab, and the mTORC inhibitor AZD8055 in reducing cell survival [].
  • Relevance: Unlike Heclin, which targets HECT E3 ubiquitin ligases, SBI-0206965 specifically inhibits autophagy. The study highlights the potential of combining specific autophagy inhibitors with standard treatments to overcome therapeutic resistance, suggesting a potential application for Heclin in combination with SBI-0206965 or similar compounds to enhance treatment efficacy in HNC [].

Dorsomorphin

  • Compound Description: Dorsomorphin is a selective inhibitor of AMP-dependent protein kinase (AMPK). It effectively reduces TLR2-mediated iNOS/NO, TNF-α, and IL-6 production by blocking Txnip degradation [].

MLN4924

  • Compound Description: MLN4924 is an inhibitor of NEDD4 E3 ligases. It was used alongside Heclin in a study on atherosclerosis to investigate the role of E3 ligases in the progression of the disease [].
  • Relevance: Both MLN4924 and Heclin target E3 ligases, showcasing the importance of this enzyme family as potential drug targets. Although MLN4924 is specific to NEDD4 and Heclin inhibits a broader range of HECT E3 ligases, their combined use in the study highlights the interconnectedness of different E3 ligases in complex biological processes like atherosclerosis [].

Properties

Product Name

Heclin

IUPAC Name

(E)-N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C17H17NO3/c1-3-15-8-9-16(21-15)10-11-17(20)18-14-6-4-13(5-7-14)12(2)19/h4-11H,3H2,1-2H3,(H,18,20)/b11-10+

InChI Key

SPTWXRJNCFIDRQ-ZHACJKMWSA-N

SMILES

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C

Solubility

Soluble in DMSO

Synonyms

Heclin;

Canonical SMILES

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C

Isomeric SMILES

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.